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Compound of Interest

Compound Name: R-4066

Cat. No.: B15550620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
R-4066 is the active metabolite of the prodrug Fostamatinib, a first-in-class oral spleen tyrosine

kinase (Syk) inhibitor. Fostamatinib is approved for the treatment of chronic immune

thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous

treatment. Upon oral administration, Fostamatinib is rapidly and completely hydrolyzed by

intestinal alkaline phosphatases to R-4066, which is responsible for the entirety of the drug's

biological activity. This guide provides a comprehensive overview of the non-clinical safety and

toxicity data for R-4066, compiled from regulatory submissions to the European Medicines

Agency (EMA) and the U.S. Food and Drug Administration (FDA).

Mechanism of Action: Syk Inhibition
R-4066 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a key mediator of

signal transduction downstream of various immunoreceptors, including the Fc receptor (FcR)

and the B-cell receptor (BCR). In conditions like ITP, autoantibodies opsonize platelets, leading

to their recognition by Fcγ receptors on macrophages and subsequent phagocytosis and

destruction. By inhibiting Syk, R-4066 blocks this intracellular signaling cascade, thereby

reducing the destruction of antibody-coated platelets.
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Mechanism of action of R-4066 in inhibiting platelet destruction.

Non-Clinical Safety Assessment Workflow
The non-clinical safety evaluation of R-4066 followed a standard workflow designed to

characterize the potential toxicities of a new chemical entity. This involved a battery of in vitro

and in vivo studies to assess safety pharmacology, acute and repeat-dose toxicity, genotoxicity,

carcinogenicity, and reproductive and developmental toxicity.
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A generalized workflow for non-clinical safety assessment.

Summary of Non-Clinical Safety and Toxicity Data
The following tables summarize the key quantitative findings from the non-clinical safety and

toxicity studies of Fostamatinib (and its active metabolite R-4066).

Table 1: Acute Toxicity
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Species Route Vehicle LD50 Clinical Signs

Rat Oral Not specified >2000 mg/kg

No mortality or

significant clinical

signs reported.

Mouse Oral Not specified >2000 mg/kg

No mortality or

significant clinical

signs reported.

Table 2: Repeat-Dose Toxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Duration Route
NOAEL
(mg/kg/day)

Target Organs
and Key
Findings

Rat 13 weeks Oral
40 (Females), 80

(Males)

Liver

(hepatocellular

hypertrophy),

Adrenal glands

(cortical

hypertrophy),

Kidney (tubular

basophilia).

Rat 26 weeks Oral
20 (Females), 40

(Males)

Similar to 13-

week study, with

the addition of

bone marrow

hypocellularity at

higher doses.

Monkey 13 weeks Oral 50

Gastrointestinal

effects (emesis,

diarrhea),

decreased body

weight.

Monkey 39 weeks Oral 25

Similar to 13-

week study, with

some evidence

of renal tubular

degeneration at

higher doses.

Table 3: Carcinogenicity
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Species Duration Route
Doses
(mg/kg/day)

Key Findings

Mouse 104 weeks Oral Gavage
50, 150, 500/250

(dose reduction)

No evidence of

drug-related

carcinogenicity.

Rat 104 weeks Oral Gavage

Males: 10, 25,

45, 80; Females:

5, 12, 24, 40

No evidence of

drug-related

carcinogenicity.

Table 4: Genotoxicity
Assay System

Concentration/
Dose

Metabolic
Activation

Result

Bacterial

Reverse

Mutation (Ames)

S. typhimurium,

E. coli

Up to 5000 µ

g/plate

With and without

S9
Negative

In Vitro

Chromosomal

Aberration

Human

Lymphocytes
Up to 25 µg/mL

With and without

S9

Positive

(clastogenic)

In Vivo

Micronucleus

Rat Bone

Marrow

Up to 2000

mg/kg
N/A Negative

Table 5: Reproductive and Developmental Toxicity
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Study Type Species
NOAEL
(mg/kg/day)

Key Findings

Fertility and Early

Embryonic

Development

Rat Maternal: 11; Fetal: 40
No effects on male or

female fertility.

Embryo-fetal

Development
Rat Maternal: 10; Fetal: 10

Increased post-

implantation loss, fetal

malformations (renal,

major vessel, skeletal)

at higher doses.

Embryo-fetal

Development
Rabbit Maternal: 10; Fetal: 10

Increased post-

implantation loss and

fetal variations at

higher doses.

Pre- and Postnatal

Development
Rat

Maternal: 10; F1

Generation: 10

No adverse effects on

parturition, lactation,

or pup development.

Experimental Protocols for Key Non-Clinical Studies
Repeat-Dose Toxicity Studies

Animals: Sprague-Dawley rats and Cynomolgus monkeys were used.

Dosing: Fostamatinib was administered orally via gavage once daily for the specified

duration.

Observations: Clinical signs, body weight, food consumption, ophthalmology,

electrocardiography (in monkeys), hematology, clinical chemistry, and urinalysis were

monitored.

Pathology: At the end of the study, a full necropsy was performed, and a comprehensive list

of tissues was examined microscopically.

Carcinogenicity Studies
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Animals: Crl:CD1(ICR) mice and Crl:CD(SD) rats were used.

Dosing: Fostamatinib was administered by oral gavage twice daily for 104 weeks.

Observations: Clinical signs, body weight, food consumption, and survival were monitored

throughout the study.

Pathology: Complete gross necropsy and histopathological examination of a wide range of

tissues were performed on all animals.

Genotoxicity Studies
Ames Test: The assay was conducted using Salmonella typhimurium strains TA98, TA100,

TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic

activation (S9 mix).

In Vitro Chromosomal Aberration Test: Human peripheral blood lymphocytes were treated

with R-4066 for 4 hours (with and without S9) and 24 hours (without S9).

In Vivo Micronucleus Test: Bone marrow from rats treated orally with Fostamatinib was

analyzed for the presence of micronucleated polychromatic erythrocytes.

Reproductive and Developmental Toxicity Studies
Fertility and Early Embryonic Development (Rat): Male rats were dosed for 4 weeks prior to

mating and through the mating period. Female rats were dosed for 2 weeks prior to mating,

during mating, and until gestation day 7.

Embryo-fetal Development (Rat and Rabbit): Pregnant animals were dosed daily during the

period of organogenesis (gestation days 6-17 for rats and 7-19 for rabbits).

Pre- and Postnatal Development (Rat): Pregnant rats were dosed from gestation day 6

through lactation day 20.

Conclusion
The non-clinical safety profile of R-4066, the active metabolite of Fostamatinib, has been

extensively evaluated. The compound is not acutely toxic and did not show carcinogenic
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potential in 2-year rodent studies. R-4066 was negative in the in vivo micronucleus assay,

indicating a low risk of in vivo genotoxicity, although it did show clastogenic potential in an in

vitro chromosomal aberration assay. The primary non-clinical findings in repeat-dose toxicity

studies were related to the liver, adrenal glands, and kidneys in rats, and gastrointestinal

effects in monkeys. Developmental toxicity, including fetal malformations, was observed at

maternally toxic doses in rats. The non-clinical findings have been instrumental in defining the

clinical monitoring strategy for Fostamatinib, which includes monitoring of blood pressure, liver

function tests, and complete blood counts. This comprehensive non-clinical data package has

supported the clinical development and regulatory approval of Fostamatinib for the treatment of

chronic ITP.

To cite this document: BenchChem. [R-4066 Safety and Toxicity Profile: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15550620#r-4066-safety-and-toxicity-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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